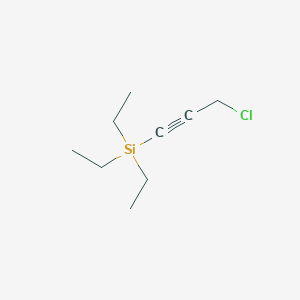
Ethyl 3-(phenylsulfanyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(phenylsulfanyl)but-2-enoate is an organic compound with the molecular formula C12H14O2S It is characterized by the presence of an ethyl ester group, a phenylsulfanyl group, and a but-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(phenylsulfanyl)but-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with phenylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of ethyl acetoacetate, allowing it to react with phenylsulfanyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(phenylsulfanyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(phenylsulfanyl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(phenylsulfanyl)but-2-enoate involves its interaction with various molecular targets. The phenylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenyl-2-butenoate: Similar structure but lacks the phenylsulfanyl group.
Ethyl (2E)-3,4-bis(phenylsulfanyl)but-2-enoate: Contains an additional phenylsulfanyl group.
Uniqueness
Ethyl 3-(phenylsulfanyl)but-2-enoate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
21017-20-9 |
|---|---|
Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
ethyl 3-phenylsulfanylbut-2-enoate |
InChI |
InChI=1S/C12H14O2S/c1-3-14-12(13)9-10(2)15-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
GRYPWQYBOWSOTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



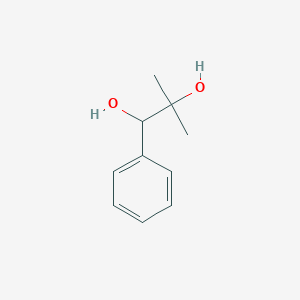

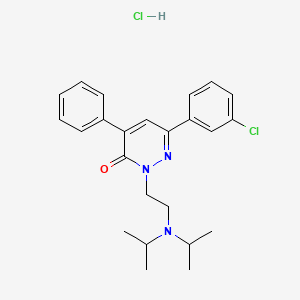
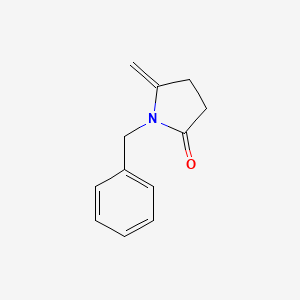
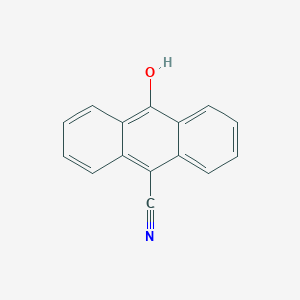
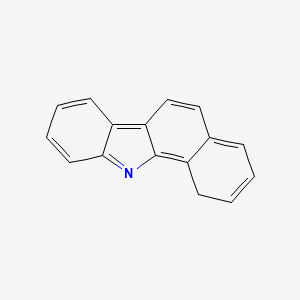
![1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione](/img/structure/B14716132.png)
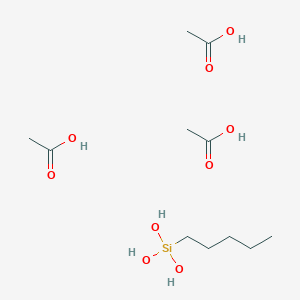
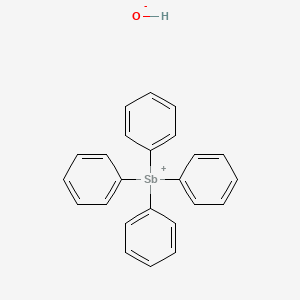
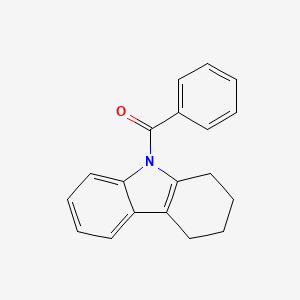
![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)

